2-cycloheptyl-2-(piperidin-1-yl)acetic acid hydrochloride
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Overview
Description
2-cycloheptyl-2-(piperidin-1-yl)acetic acid hydrochloride is a compound with the molecular formula C14H26ClNO2 and a molecular weight of 275.82. This compound has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-2-(piperidin-1-yl)acetic acid hydrochloride typically involves the reaction of cycloheptyl bromide with piperidine in the presence of a base to form the intermediate 2-Cycloheptyl-2-piperidin-1-ylacetic acid. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield are maintained at a high level .
Chemical Reactions Analysis
Types of Reactions
2-cycloheptyl-2-(piperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-cycloheptyl-2-(piperidin-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-cycloheptyl-2-(piperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Cycloheptyl-2-piperidin-1-ylacetic acid
- 2-Cycloheptyl-2-piperidin-1-ylacetic acid;hydrobromide
- 2-Cycloheptyl-2-piperidin-1-ylacetic acid;methanesulfonate
Uniqueness
2-cycloheptyl-2-(piperidin-1-yl)acetic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-cycloheptyl-2-piperidin-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2.ClH/c16-14(17)13(15-10-6-3-7-11-15)12-8-4-1-2-5-9-12;/h12-13H,1-11H2,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQWJNJYOOZXCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)O)N2CCCCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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